

# solubility of 18:0-16:0(16-Azido) PC in organic solvents

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## Compound of Interest

Compound Name: 18:0-16:0(16-Azido) PC

Cat. No.: B15593981

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## An In-depth Technical Guide on the Solubility and Handling of 18:0-16:0(16-Azido) PC

This guide provides researchers, scientists, and drug development professionals with comprehensive technical information on the solubility, handling, and experimental application of 1-stearoyl-2-(16-azido-palmitoyl)-sn-glycero-3-phosphocholine (**18:0-16:0(16-Azido) PC**). This azido-modified phospholipid is a valuable tool for investigating lipid-protein interactions via click chemistry.

## Core Properties

- Chemical Name: 1-stearoyl-2-(16-azido-palmitoyl)-sn-glycero-3-phosphocholine
- Abbreviation: **18:0-16:0(16-Azido) PC**
- Molecular Formula:  $C_{42}H_{83}N_4O_8P$  [\[1\]](#)
- Formula Weight: 803.12 g/mol [\[1\]](#)
- Description: This molecule is a phosphatidylcholine (PC) featuring a saturated stearoyl (18:0) chain at the sn-1 position and a palmitoyl (16:0) chain at the sn-2 position.[\[1\]](#) Crucially, the terminal omega position of the palmitoyl chain is functionalized with an azide ( $-N_3$ ) group, transforming it into a reagent for copper-catalyzed or copper-free click chemistry reactions.  
[\[1\]](#)

- Storage: For long-term stability, the compound should be stored at -20°C in a tightly sealed container, protected from light.<sup>[1]</sup>

## Solubility in Organic Solvents

Direct quantitative solubility data for **18:0-16:0(16-Azido) PC** is not readily available in published literature. However, by examining the solubility of structurally analogous phospholipids, a reliable profile of suitable solvents can be established. The presence of the long saturated acyl chains (18:0 and 16:0) governs its solubility, which is expected to be similar to the non-azido version (18:0-16:0 PC) and other mixed-chain PCs.

The following table summarizes the known solubility of these comparable lipids in common organic solvents. This information should be used as a strong guideline for selecting a solvent for **18:0-16:0(16-Azido) PC**.

Solvent	Analogous Compound(s)	Solubility	Source(s)
Chloroform	General Phospholipids	Soluble	<sup>[2]</sup>
Ethanol	1-Palmitoyl-2-oleoyl-PC (POPC)	~5 mg/mL	<sup>[3]</sup>
1-Stearoyl-2-oleoyl-PC (SOPC)	~30 mg/mL		
DMSO	1-Palmitoyl-2-oleoyl-PC (POPC)	~5 mg/mL	<sup>[3]</sup>
Chloroform:Methanol Mixtures	General Phospholipids	Soluble	<sup>[3]</sup>

Note: A common practice for preparing lipid films involves dissolving the lipid in chloroform, which is later evaporated. For creating stock solutions for biological experiments, ethanol is often preferred due to its miscibility with aqueous buffers and lower cytotoxicity compared to chlorinated solvents.

## Experimental Protocols

### Protocol for Preparation of a Stock Solution

This protocol outlines the standard procedure for dissolving **18:0-16:0(16-Azido) PC** supplied as a dry powder or as a film in a vial.

Materials:

- **18:0-16:0(16-Azido) PC**
- High-purity organic solvent (e.g., Chloroform or Ethanol)
- Inert gas (Argon or Nitrogen)
- Glass syringe or pipette
- Glass vial with a PTFE-lined cap
- Sonicator (bath or probe type)
- Heating block or water bath (optional)

Methodology:

- **Equilibration:** Allow the vial containing the lipid to warm to room temperature before opening to prevent moisture condensation.
- **Solvent Addition:** If the lipid is a dry powder, add the desired volume of a suitable organic solvent (e.g., chloroform for film preparation or ethanol for a stock solution) directly to the vial using a glass syringe. A typical starting concentration for a stock solution is 1-5 mg/mL.
- **Aiding Dissolution:**
  - Vortex the vial for 1-2 minutes to facilitate dissolution.
  - If the lipid does not fully dissolve, sonicate the solution in a bath sonicator for 5-10 minutes. Brief, pulsed sonication is recommended to avoid excessive heating and potential degradation.

- Gentle warming (to 40-50°C) can be applied to aid the dissolution of saturated lipids, but should be used cautiously with functionalized lipids.
- Inert Atmosphere: Once the lipid is fully dissolved, flush the headspace of the vial with an inert gas (argon or nitrogen) to displace oxygen and prevent lipid oxidation.
- Storage: Tightly seal the vial with a PTFE-lined cap and store the stock solution at -20°C. For long-term storage, amber glass vials are recommended to protect from light.

## Protocol for Lipid Film Preparation

This method is standard for preparing lipids for subsequent hydration and formation of liposomes or nanodiscs.

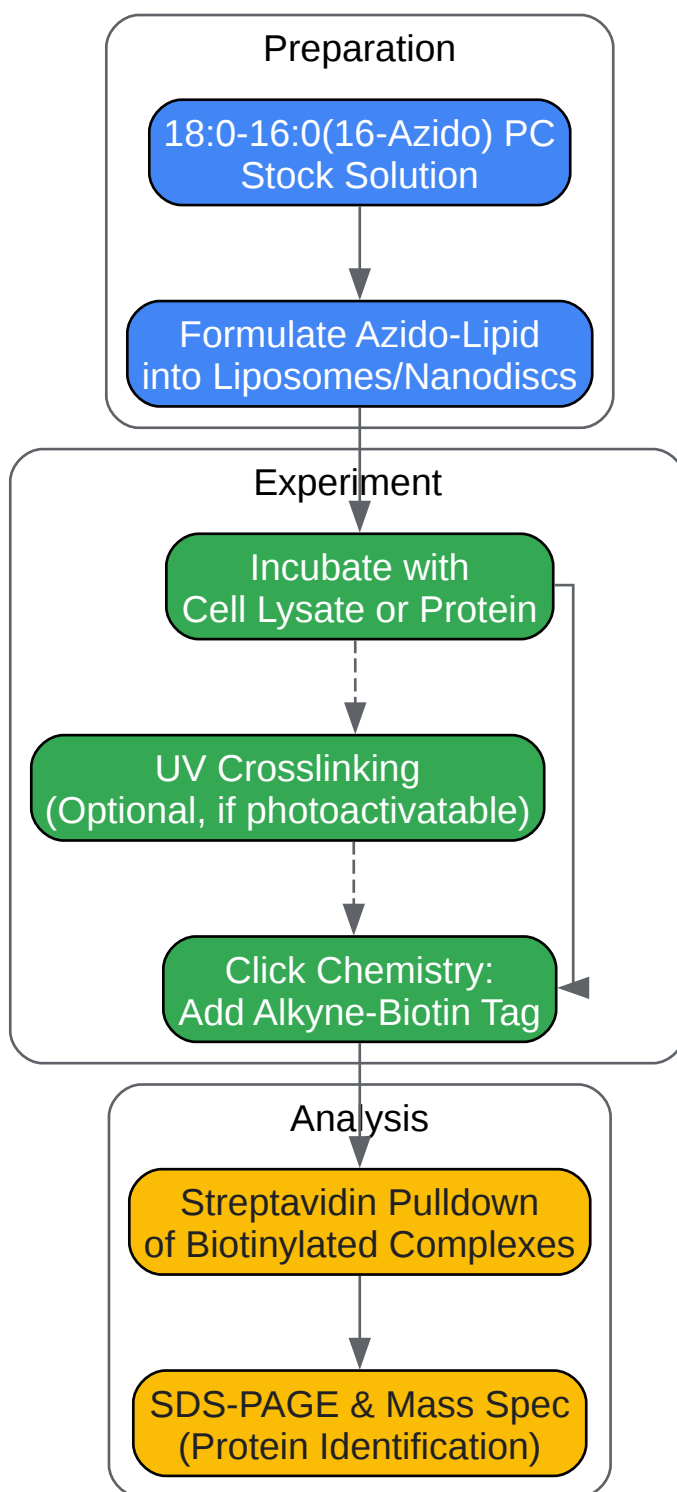
Methodology:

- Dissolution: Dissolve the desired amount of **18:0-16:0(16-Azido) PC** in chloroform in a round-bottom flask or glass test tube.[\[2\]](#)
- Solvent Evaporation: Remove the chloroform under a gentle stream of inert gas (nitrogen or argon).[\[2\]](#) This should be done while rotating the vessel to create a thin, even film on the vessel wall.
- Vacuum Drying: Place the vessel under high vacuum for at least 1-2 hours to remove any residual chloroform.
- Storage/Use: The resulting thin lipid film is now ready for hydration with an aqueous buffer for liposome preparation or can be stored under an inert atmosphere at -20°C for later use.

## Visualization of Workflows and Pathways

### Experimental Workflow: Identifying Protein Interactions

The primary application of **18:0-16:0(16-Azido) PC** is to identify and study lipid-interacting proteins. The workflow below illustrates a typical experiment using this clickable lipid probe.

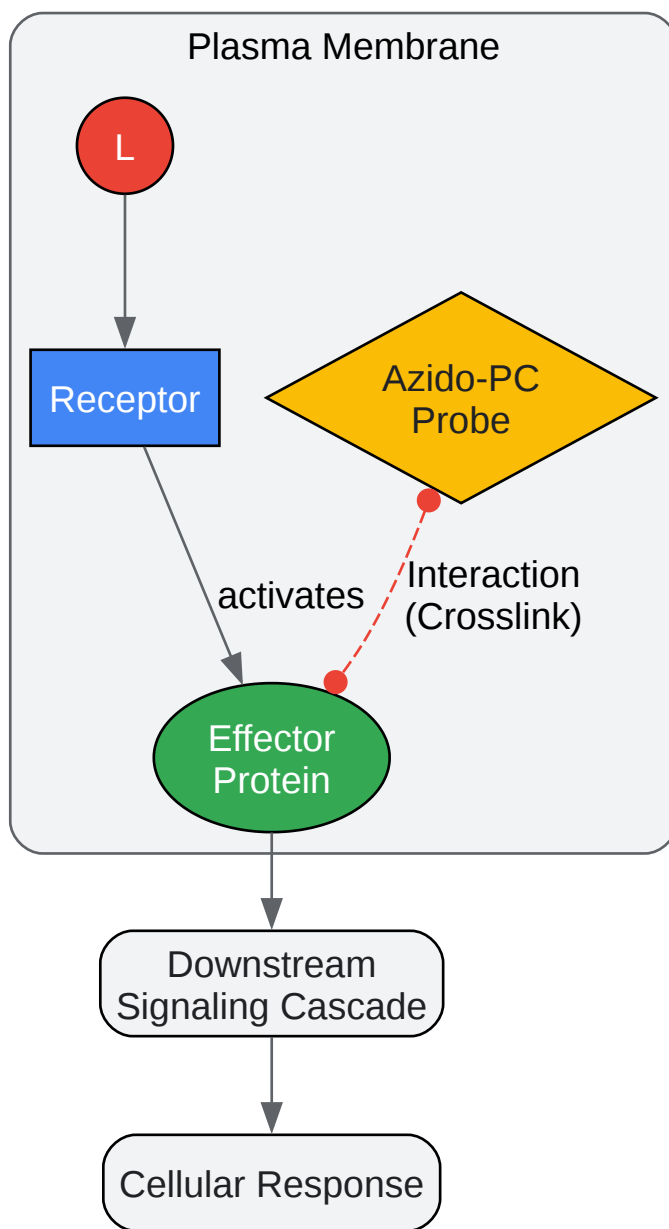


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Workflow for identifying lipid-interacting proteins using a clickable lipid.

## Conceptual Signaling Pathway Application

This diagram illustrates how an azido-lipid probe, once incorporated into a cell membrane, can be used to map interactions within a generic signaling cascade initiated by an external ligand.



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Using an azido-lipid probe to map interactions in a membrane signaling pathway.

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